An In-depth Technical Guide to the Physical Properties of 2'-Fluoro-6'-(trifluoromethyl)acetophenone
An In-depth Technical Guide to the Physical Properties of 2'-Fluoro-6'-(trifluoromethyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Fluoro-6'-(trifluoromethyl)acetophenone is a fluorinated aromatic ketone of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group ortho to the acetyl moiety, imparts distinct electronic and conformational properties. These characteristics make it a valuable building block for synthesizing complex molecules with potential therapeutic applications. Understanding the fundamental physical properties of this compound is crucial for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of its key physical data, outlines standard experimental protocols for their determination, and visualizes the relationship between its chemical structure and physical attributes.
Core Physical Properties
The physical characteristics of 2'-Fluoro-6'-(trifluoromethyl)acetophenone are summarized below. These properties are essential for predicting its behavior in various solvents, designing reaction conditions, and ensuring safe laboratory handling.
| Property | Value | Source(s) |
| CAS Number | 174013-29-7 | [1][2][3] |
| Molecular Formula | C₉H₆F₄O | [2][3][4] |
| Molecular Weight | 206.14 g/mol | [1][2][3] |
| Physical Form | Clear, faint yellow liquid | [2] |
| Density | 1.326 g/mL at 25 °C | [1][2] |
| Boiling Point | 200.6 ± 40.0 °C (Predicted) | [2][5] |
| Melting Point | Not available | |
| Flash Point | 86 °C (187 °F) - closed cup | [1][2] |
| Refractive Index (n20/D) | 1.439 | [1][2] |
| Solubility | Very slightly soluble in water (0.25 g/L at 25 °C, Calculated) | [5] |
Visualization of Structural-Property Relationships
The following diagram illustrates the logical connection between the distinct structural features of 2'-Fluoro-6'-(trifluoromethyl)acetophenone and its resulting physical properties.
Experimental Protocols
The determination of the physical properties listed above follows standardized laboratory procedures. While protocols for this specific compound are not individually published, the following represents the general methodologies employed.
Density Measurement
The density of a liquid compound like 2'-Fluoro-6'-(trifluoromethyl)acetophenone is typically determined using a pycnometer or a digital density meter.
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Objective: To measure the mass per unit volume of the liquid.
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Methodology (Pycnometer):
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The mass of a clean, dry pycnometer (a flask with a precise, known volume) is accurately measured.
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The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.
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The filled pycnometer is weighed.
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The temperature of the liquid is recorded.
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The mass of the liquid is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
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Density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
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Refractive Index Measurement
The refractive index is a dimensionless number that describes how fast light travels through the material. It is a fundamental property used to identify and assess the purity of liquid samples.
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Objective: To measure the bending of a ray of light as it passes through the liquid.
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Methodology (Abbe Refractometer):
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The refractometer is calibrated using a standard of known refractive index, typically distilled water.
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A few drops of the 2'-Fluoro-6'-(trifluoromethyl)acetophenone sample are placed on the surface of the measuring prism.
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The prism is closed, and the sample is allowed to equilibrate to the instrument's temperature (commonly 20°C).
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The operator looks through the eyepiece and adjusts the controls until the dividing line between the light and dark regions is sharp and centered on the crosshairs.
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The refractive index is read directly from the instrument's scale.
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Flash Point Determination
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. It is a critical safety parameter for storage and handling.
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Objective: To determine the minimum temperature at which the liquid's vapors will ignite with an ignition source.
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Methodology (Pensky-Martens Closed-Cup Tester):
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The sample is placed into the test cup of the apparatus.
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The cup is sealed with a lid that has apertures for an ignition source and a stirrer.
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The sample is heated at a slow, constant rate while being stirred.
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At regular temperature intervals, the stirring is stopped, and an ignition source (such as a small flame) is briefly introduced into the vapor space above the liquid.
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The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite or "flash".
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References
- 1. 2′-氟-6′-(三氟甲基)苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2'-FLUORO-6'-(TRIFLUOROMETHYL)ACETOPHENONE | 174013-29-7 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. pschemicals.com [pschemicals.com]
- 5. CAS # 174013-29-7, 2'-Fluoro-6'-trifluoromethylacetophenone, 1-(2-Fluoro-6-(trifluoromethyl)phenyl)ethanone - chemBlink [ww.chemblink.com]
